

Application Notes and Protocols for Oral Administration of BAY-1436032 in Mice

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Compound of Interest		
Compound Name:	BAY-1436032	
Cat. No.:	B605925	Get Quote

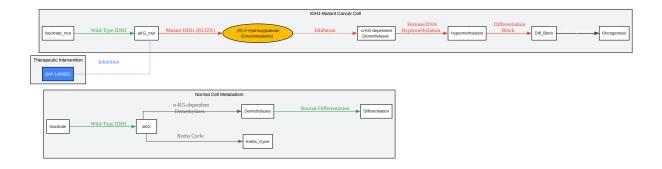
Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

BAY-1436032 is a potent, orally available, and highly selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). In several cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma, specific point mutations in the IDH1 gene (most commonly at the R132 codon) lead to a neomorphic enzymatic activity. This mutant enzyme converts α -ketoglutarate (α -KG) into the oncometabolite (R)-2-hydroxyglutarate (R-2HG). The accumulation of R-2HG competitively inhibits α -KG-dependent dioxygenases, leading to epigenetic alterations such as histone and DNA hypermethylation. These changes result in a block of cellular differentiation, promoting tumorigenesis.

BAY-1436032 specifically targets and inhibits various IDH1-R132X mutants, thereby blocking the production of R-2HG. This action restores normal cellular processes, leading to the differentiation of tumor cells and the inhibition of cancer growth. Preclinical studies in mouse models have demonstrated its efficacy in reducing tumor burden and prolonging survival.





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Caption: Mechanism of action of **BAY-1436032** in IDH1-mutant cancer cells.

Application: IDH1-Mutant Acute Myeloid Leukemia (AML)

Oral administration of **BAY-1436032** has proven highly effective in patient-derived xenograft (PDX) mouse models of IDH1-mutant AML. Treatment leads to a significant reduction in leukemic blasts, induction of myeloid differentiation, depletion of leukemic stem cells, and prolonged survival.

Methodological & Application





This protocol is based on studies using NSG (NOD scid gamma) mice transplanted with primary human AML cells harboring an IDH1 mutation.

- Animal Model: Immunodeficient NSG mice are used to allow for the engraftment of human AML cells.
- Cell Transplantation: Primary human AML cells (e.g., from a patient with an IDH1R132C mutation) are transplanted into recipient mice, typically via tail vein injection.
- Engraftment Confirmation: Engraftment is monitored by measuring the percentage of human CD45+ (hCD45+) cells in the peripheral blood. Treatment is typically initiated once engraftment is confirmed (e.g., 17-28 days post-transplantation).
- Drug Formulation: Prepare BAY-1436032 for oral administration. A common vehicle can be a mixture of DMSO, PEG300, Tween-80, and saline.
- Treatment Groups:
 - Control Group: Vehicle administered once daily via oral gavage.
 - Treatment Group 1: 45 mg/kg BAY-1436032 administered once daily via oral gavage.
 - Treatment Group 2: 150 mg/kg BAY-1436032 administered once daily via oral gavage.
- Administration: Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 150 days).
- Monitoring and Endpoints:
 - Survival: Monitor mice daily and record survival. The primary endpoint is typically overall survival.
 - Tumor Burden: Periodically measure the percentage of hCD45+ cells in peripheral blood via flow cytometry.
 - Pharmacodynamics: Measure serum R-2HG levels to confirm target engagement.
 Significant reduction can be seen as early as 3 hours post-dose.

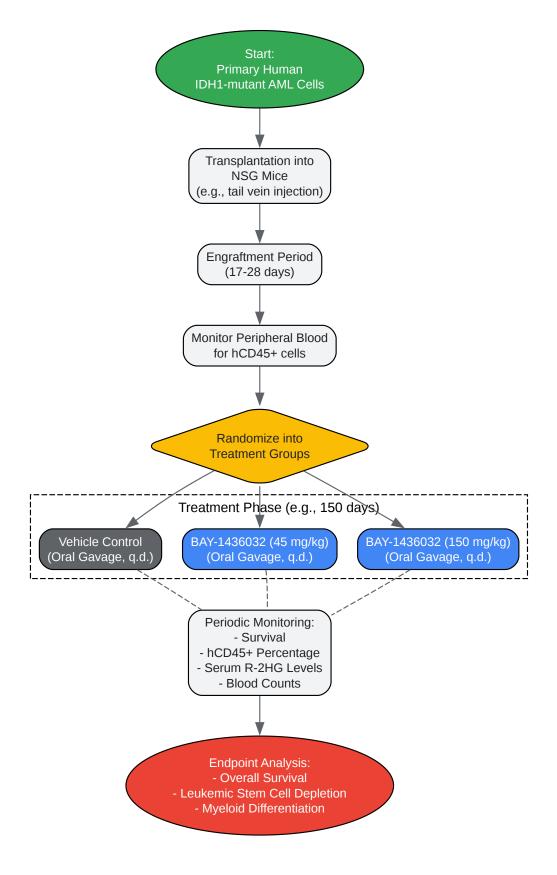
Methodological & Application





- Hematology: Monitor white blood cell, hemoglobin, and platelet counts.
- Differentiation: Assess myeloid differentiation markers (e.g., CD14, CD15) on hCD45+ cells.





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